molecular formula C12H11Cl2N5O3 B11455004 N-(2,3-dichlorophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide

N-(2,3-dichlorophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide

Cat. No.: B11455004
M. Wt: 344.15 g/mol
InChI Key: CHBVYLPVFFVJGB-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide is a synthetic organic compound that belongs to the class of amides It features a dichlorophenyl group, a nitro-triazole moiety, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the dichlorophenyl intermediate: Starting with a suitable dichlorobenzene derivative, various substitution reactions can introduce the desired functional groups.

    Triazole ring formation: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and nitriles.

    Amide bond formation: The final step involves coupling the dichlorophenyl intermediate with the triazole derivative using amide bond-forming reagents such as carbodiimides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: Halogen atoms in the dichlorophenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Exploration as a candidate for drug development, particularly for its potential antimicrobial or anticancer properties.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro-triazole moiety could play a crucial role in its biological activity, potentially involving redox reactions or interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dichlorophenyl)-4-(1H-1,2,4-triazol-1-yl)butanamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    N-(2,3-dichlorophenyl)-4-(3-amino-1H-1,2,4-triazol-1-yl)butanamide: Contains an amino group instead of a nitro group, potentially altering its chemical properties and applications.

Uniqueness

N-(2,3-dichlorophenyl)-4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamide is unique due to the presence of both dichlorophenyl and nitro-triazole moieties, which can impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H11Cl2N5O3

Molecular Weight

344.15 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-4-(3-nitro-1,2,4-triazol-1-yl)butanamide

InChI

InChI=1S/C12H11Cl2N5O3/c13-8-3-1-4-9(11(8)14)16-10(20)5-2-6-18-7-15-12(17-18)19(21)22/h1,3-4,7H,2,5-6H2,(H,16,20)

InChI Key

CHBVYLPVFFVJGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CCCN2C=NC(=N2)[N+](=O)[O-]

Origin of Product

United States

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